REACTION_CXSMILES
|
[BH4-].C([N+](CCCC)(CCCC)CCCC)CCC.[C:19]([N:22]1[C:30]2[C:25](=[CH:26][C:27]([S:31]([CH2:34][N+:35]([O-:37])=[O:36])(=[O:33])=[O:32])=[CH:28][CH:29]=2)[CH2:24][CH2:23]1)(=O)[CH3:20]>ClCCl>[CH2:19]([N:22]1[C:30]2[C:25](=[CH:26][C:27]([S:31]([CH2:34][N+:35]([O-:37])=[O:36])(=[O:32])=[O:33])=[CH:28][CH:29]=2)[CH2:24][CH2:23]1)[CH3:20] |f:0.1|
|
Name
|
|
Quantity
|
3.85 g
|
Type
|
reactant
|
Smiles
|
[BH4-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
1-acetyl-5-(nitromethylsulphonyl)indoline
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)C[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation, 2 M hydrochloric acid (30 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
The solution was then poured into sufficient of an ice-cold saturated solution of sodium hydrogen carbonate
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The resultant yellow oil was purified by flash chromatography on silica (Merck kieselgel Art. 7736)
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCC2=CC(=CC=C12)S(=O)(=O)C[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |